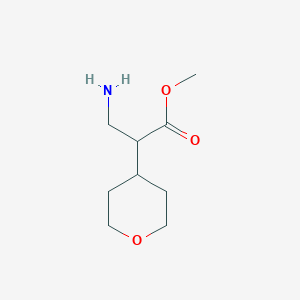
Methyl 3-amino-2-(oxan-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, an amino group, and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tertiary 1,4- and 1,5-diols and tetrahydropyran derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate may involve large-scale synthesis using similar catalytic processes. The use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) has been reported to produce high yields of the compound . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate
- 2-Amino-3-cyano-4H-chromenes
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific structural features, such as the position of the amino group and the tetrahydropyran ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
PPSCZQNAABSBIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN)C1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


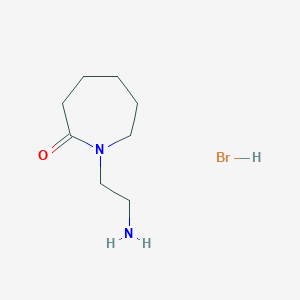
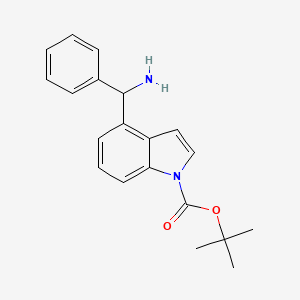
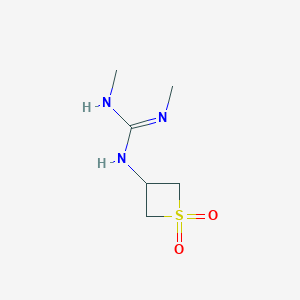
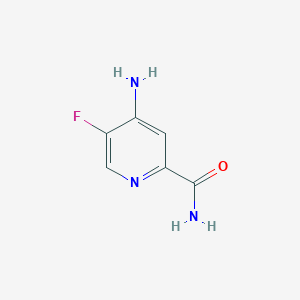
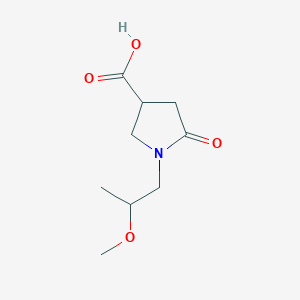
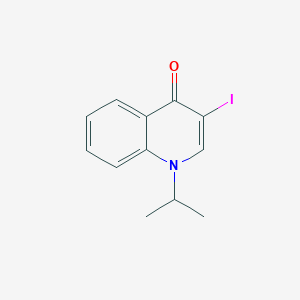
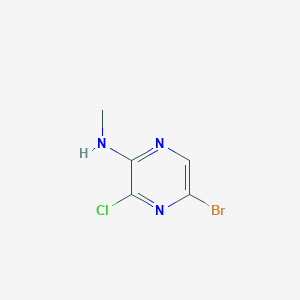
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
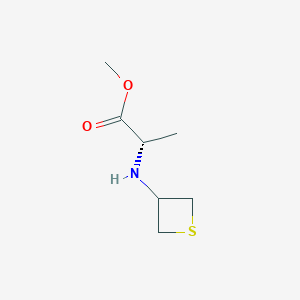
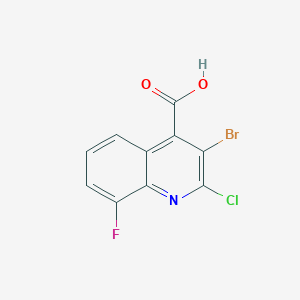
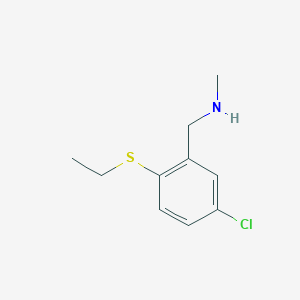
![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
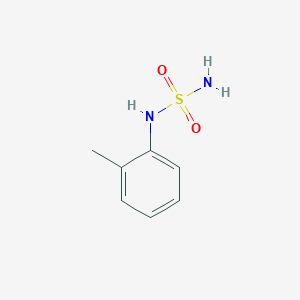
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
